N-(1,3-benzothiazol-2-yl)-2-({5-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c25-14(20-17-19-11-6-2-4-8-13(11)28-17)9-27-18-23-22-16-21-15(26)10-5-1-3-7-12(10)24(16)18/h2,4,6,8H,1,3,5,7,9H2,(H,19,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPZPKEWDNVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NN=C(N23)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares structural motifs with several classes of heterocyclic derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Crystallographic Data
- IR/NMR : Benzothiazole derivatives in show characteristic C=S stretches at ~650 cm⁻¹ and NH peaks at ~3300 cm⁻¹. The target compound’s acetamide bridge would display similar NH and C=O signals.
- Crystal Packing : Hydrogen bonds (e.g., N–H···N in , C–H···O in ) stabilize molecular conformations, which may influence the target compound’s solid-state stability .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thermal Stability : High melting points (~260–275°C) in suggest that the target compound’s fused heterocycles confer similar thermal resilience.
- Future Directions : Comparative studies on the target compound’s enzyme inhibition efficacy, cytotoxicity, and pharmacokinetics are needed to validate its advantages over existing analogs.
Q & A
Q. What are the established synthetic routes for this compound, and what challenges arise during its multi-step synthesis?
The synthesis involves sequential nucleophilic substitutions and cyclization reactions. A typical route starts with the preparation of the triazoloquinazolinone core, followed by sulfanyl group introduction and final acetamide coupling. Key challenges include:
- Reaction Optimization : Controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of sulfur-containing intermediates .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is often required due to polar byproducts .
- Catalysts : Triethylamine (TEA) or DMF as solvents facilitate nucleophilic substitutions .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Standard protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazoloquinazolinone core and acetamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 495.0824) .
- HPLC : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its biological activity, and how should conflicting data be resolved?
- Antimicrobial Assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) and time-kill kinetics are recommended .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa cells) with comparative analysis against controls like doxorubicin .
- Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content affecting solubility). Validate via orthogonal assays (e.g., ATP-based viability) and solubility profiling (LogP ≈ 2.5) .
Q. How do structural modifications (e.g., substituent variation) impact its biological efficacy and pharmacokinetics?
- Benzothiazole Substitution : Electron-withdrawing groups (e.g., -Cl) enhance microbial target binding (Δ MIC = 4-fold vs. -OCH₃) .
- Sulfanyl Linker : Replacing sulfur with oxygen reduces bioavailability (t₁/₂ < 2 hrs vs. 4 hrs) due to decreased metabolic stability .
- Triazoloquinazolinone Core : Methylation at N-1 improves solubility (aqueous solubility ↑ 30%) but reduces potency (IC₅₀ ↑ 2.5×) .
Q. What computational methods predict its target interactions and ADMET properties?
- Molecular Docking : AutoDock Vina identifies binding to E. coli dihydrofolate reductase (binding energy ≤ -9.5 kcal/mol) .
- MD Simulations : AMBER force fields reveal stable interactions with kinase ATP-binding pockets (RMSD < 2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score = 0.45) and CYP3A4 inhibition risk .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
